molecular formula C22H34O5 B4001980 Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate

Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate

Cat. No.: B4001980
M. Wt: 378.5 g/mol
InChI Key: OGYMCADRQGVALV-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate can be synthesized through a Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or solid acids like zeolites . This intermediate is then reacted with butyl bromide under basic conditions to form the butylated phenoxy compound. Finally, the esterification of this intermediate with diethyl malonate under acidic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s overall activity is influenced by its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate is unique due to its combination of ester and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

diethyl 2-[4-(2-tert-butyl-5-methylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-7-25-20(23)17(21(24)26-8-2)11-9-10-14-27-19-15-16(3)12-13-18(19)22(4,5)6/h12-13,15,17H,7-11,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYMCADRQGVALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=C(C=CC(=C1)C)C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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